Diethyl butylmalonate chemical properties and structure
Diethyl butylmalonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of diethyl butylmalonate, a significant intermediate in organic synthesis.
Chemical Identity and Structure
Diethyl butylmalonate is a diester of butylmalonic acid. Its structure is characterized by a central malonate core substituted with a butyl group.
Physicochemical Properties
Diethyl butylmalonate is a clear, colorless liquid at room temperature.[4][6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 216.27 g/mol | [][3][4][5] |
| Boiling Point | 235-240 °C | [][4][5][6] |
| Melting Point | -119 °C | [] |
| Density | 0.983 g/mL at 25 °C | [4][5][6] |
| Flash Point | 93 °C / 201 °F | [4][7] |
| Refractive Index | n20/D 1.422 | [4][5][6] |
| Water Solubility | 330 mg/L at 20 °C | [4] |
| Appearance | Clear colourless liquid | [][4] |
| CAS Number | 133-08-4 | [1][][3][4] |
Synthesis of Diethyl Butylmalonate
A common and well-documented method for the synthesis of diethyl butylmalonate is the alkylation of diethyl malonate.[4][8] This process involves the reaction of diethyl malonate with a base, typically sodium ethoxide, to form a carbanion, which then undergoes nucleophilic substitution with a butyl halide, such as chlorobutane or bromobutane.[4][6]
This protocol is a generalized procedure based on common laboratory practices for malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide (or n-butyl chloride)
-
Benzene (or other suitable organic solvent)
-
10% Sulfuric acid solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[9]
-
Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a base, deprotonating the α-carbon of the diethyl malonate to form the nucleophilic enolate.[9]
-
Alkylation: Add n-butyl bromide (or chloride) to the reaction mixture. The malonate enolate will act as a nucleophile, attacking the butyl halide in an SN2 reaction to form diethyl butylmalonate.[9] Heat the reaction mixture at reflux until the solution is neutral to moist litmus paper.
-
Work-up and Purification:
-
Distill off the excess ethanol.
-
Add water to the residue and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute acid (e.g., 10% H₂SO₄), and then a solution of sodium thiosulfate if an alkyl iodide was used.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude product is then purified by vacuum distillation to yield pure diethyl butylmalonate.[10]
-
Caption: Synthesis pathway of Diethyl Butylmalonate.
Applications in Research and Development
Diethyl butylmalonate is a versatile intermediate in organic synthesis. Its primary application lies in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][8]
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds. For instance, it is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, which act as peptide deformylase inhibitors and have potential applications as antibacterial agents against drug-resistant bacteria.[][4][6]
-
Carbon-Carbon Bond Formation: The reactivity of the α-carbon makes diethyl butylmalonate a valuable tool for forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[8]
-
Synthesis of Carboxylic Acids: Through hydrolysis and subsequent decarboxylation, diethyl butylmalonate can be converted into hexanoic acid.
Safety and Handling
Diethyl butylmalonate is a combustible liquid and should be handled with appropriate safety precautions.[7][11][12]
-
Handling: Avoid contact with skin and eyes.[13] Use in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[7][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[][11]
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[7][14]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[7][12] If inhaled, move to fresh air.[7][12] If ingested, rinse mouth with water.[7][11] Seek medical attention if symptoms persist.[7][12]
This guide provides a foundational understanding of diethyl butylmalonate for professionals in research and drug development. For more detailed information, consulting the cited references is recommended.
References
- 1. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl butylmalonate [webbook.nist.gov]
- 4. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]
- 5. Diethyl butylmalonate 99 133-08-4 [sigmaaldrich.com]
- 6. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Preparation method of diethyl n-butylmalonate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. cn.haihangindustry.com [cn.haihangindustry.com]
- 14. Diethyl n-butylmalonate(133-08-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
